molecular formula C7H13N3 B1586730 3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 3702-12-3

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1586730
CAS No.: 3702-12-3
M. Wt: 139.2 g/mol
InChI Key: KGEGNOFPNKTJNU-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-1H-pyrazol-5-amine is a versatile organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of an isopropyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an amine group at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-1H-pyrazol-5-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding pyrazole-5-one derivative.

  • Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen atoms, leading to various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are typically employed.

Major Products Formed:

  • Oxidation: Pyrazole-5-one derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Various substituted pyrazoles.

Scientific Research Applications

3-Isopropyl-1-methyl-1H-pyrazol-5-amine has found applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-Isopropyl-1-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific derivatives formed.

Comparison with Similar Compounds

  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

  • 1-Methyl-1H-pyrazol-5-amine

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness: 3-Isopropyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrazole derivatives.

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Properties

IUPAC Name

2-methyl-5-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGNOFPNKTJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374807
Record name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-12-3
Record name 3-Isopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3702-12-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methyl-3-oxo-pentanenitrile (39.58 g; 0,356 mol) dissolved in glacial acetic acid (400 ml) and methylhydrazine (18.05 g; 0.382 mol) is added thereto, at 15°-20° C.
Quantity
39.58 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
18.05 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, the compound of Example 2A (8.03 g, 72 mmol) was dissolved in alcohol (50 mL). Methylhydrazine (3.32 g, 72 mmol) was added. The resultant mixture was slowly warmed and refluxed with stirring. The reaction was kept for 3 hr. The reaction was stopped and cooled to room temperature. Alcohol was rotary-evaporated to obtain a crude product as oil. The crude product was purified with column chromatography (eluant: petroleum ether/ethyl acetate=1:1) to give 5.2 g of the title compound. MS (ESI): m/z 140 (M+H)+
Name
compound
Quantity
8.03 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
3.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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